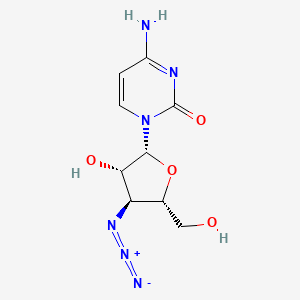
2(1H)-Pyrimidinone, 4-amino-1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinone, 4-amino-1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)- is a synthetic compound that belongs to the class of pyrimidinone nucleosides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidinone and arabinofuranosyl derivatives.
Glycosylation: The arabinofuranosyl moiety is introduced to the pyrimidinone core through a glycosylation reaction.
Azidation: The hydroxyl group on the arabinofuranosyl moiety is converted to an azido group using reagents like sodium azide.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while reducing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the pyrimidinone core.
Reduction: Amino derivatives of the arabinofuranosyl moiety.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Potential use in the development of pharmaceuticals and diagnostic agents.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)- involves its interaction with molecular targets such as enzymes or nucleic acids. The azido group can participate in click chemistry reactions, making it useful for labeling and tracking biological molecules. The compound may also inhibit specific enzymes involved in viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2(1H)-Pyrimidinone, 4-amino-1-(beta-D-arabinofuranosyl)-: Lacks the azido group, which may result in different biological activity.
2(1H)-Pyrimidinone, 4-amino-1-(3-deoxy-beta-D-arabinofuranosyl)-: Lacks both the azido and hydroxyl groups, potentially altering its reactivity and applications.
Uniqueness
The presence of the azido group in 2(1H)-Pyrimidinone, 4-amino-1-(3-azido-3-deoxy-beta-D-arabinofuranosyl)- makes it unique compared to similar compounds. This functional group allows for specific chemical reactions, such as click chemistry, which can be used for bioconjugation and molecular labeling.
Properties
CAS No. |
60786-48-3 |
|---|---|
Molecular Formula |
C9H12N6O4 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
4-amino-1-[(2R,3S,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12N6O4/c10-5-1-2-15(9(18)12-5)8-7(17)6(13-14-11)4(3-16)19-8/h1-2,4,6-8,16-17H,3H2,(H2,10,12,18)/t4-,6-,7+,8-/m1/s1 |
InChI Key |
HKFJGAHHVULNMG-CCXZUQQUSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)N=[N+]=[N-])O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)N=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















